

4,6-Diaminopyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Diaminopyrimidine

Cat. No.: B116622

[Get Quote](#)

An In-depth Technical Guide to 4,6-Diaminopyrimidine

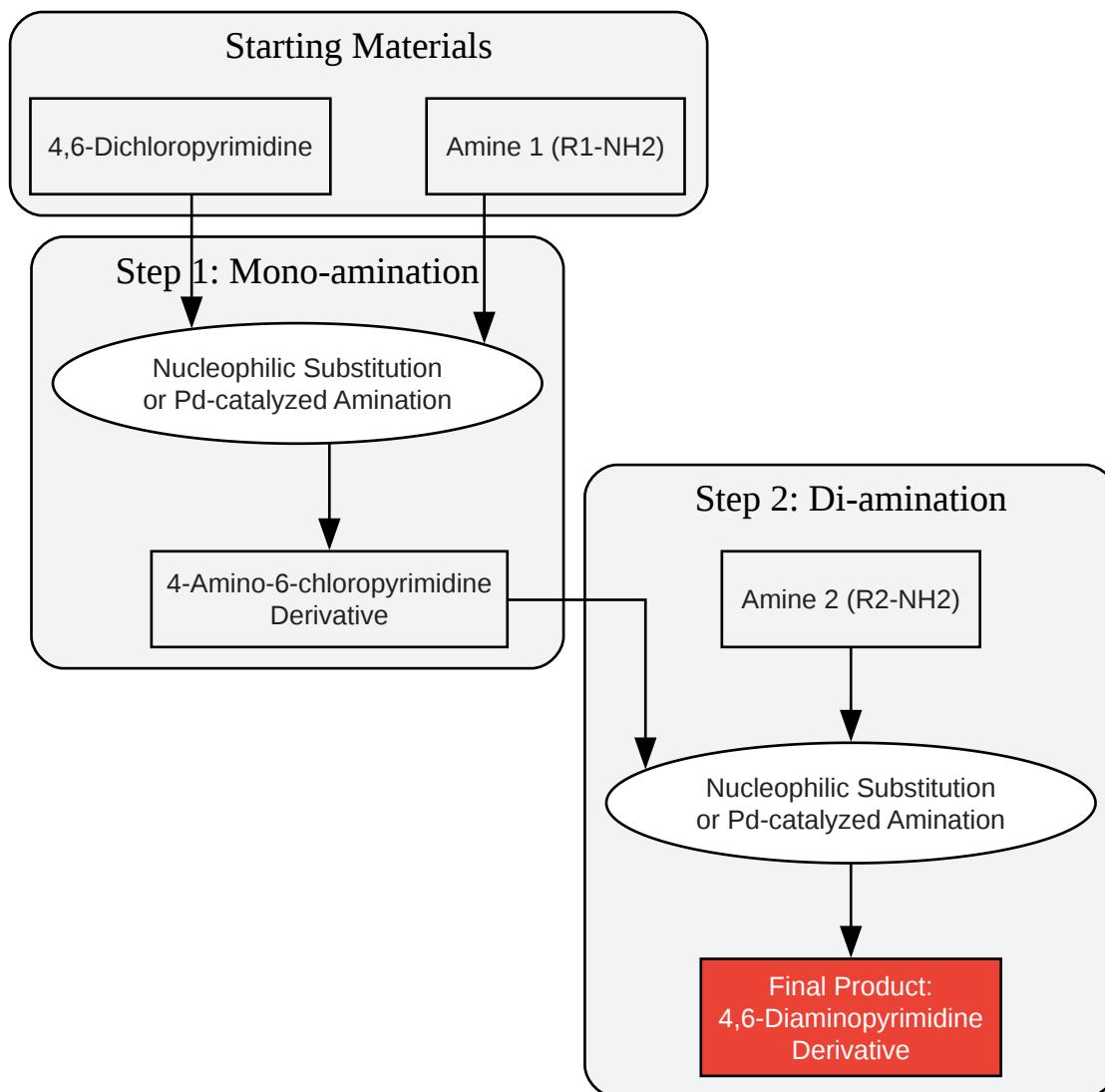
For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine is a versatile heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry and materials science.^[1] Its pyrimidine core, substituted with two amino groups, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.^[2] This guide provides a comprehensive overview of **4,6-diaminopyrimidine**, focusing on its chemical properties, synthesis, and significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors. It is recognized for its role in the production of pharmaceuticals like antifolate drugs, which are crucial in treating certain cancers and bacterial infections.^[1] Furthermore, it finds utility in the formulation of agrochemicals, such as herbicides and fungicides.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4,6-diaminopyrimidine** is presented below. This data is essential for its handling, formulation, and application in various experimental settings.


Property	Value	Reference
CAS Number	2434-56-2	[1] [3]
Molecular Formula	C ₄ H ₆ N ₄	[1] [3]
Molecular Weight	110.12 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	271 °C	[1]
IUPAC Name	Pyrimidine-4,6-diamine	[3]
Purity	≥ 98% (GC)	[1]

Synthesis and Experimental Protocols

The synthesis of **4,6-diaminopyrimidine** and its derivatives often involves the nucleophilic substitution of halogenated pyrimidines. A common precursor is 4,6-dichloropyrimidine, where the chlorine atoms are displaced by amino groups.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of **4,6-diaminopyrimidine** derivatives, starting from a di-substituted pyrimidine core. This often involves sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,6-diaminopyrimidine** derivatives.

Example Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a general method for the synthesis of N-substituted **4,6-diaminopyrimidines** from 4-amino-6-chloropyrimidine derivatives, which can be synthesized from 4,6-dichloropyrimidine.^[4]

Materials:

- 4-Amino-6-chloropyrimidine derivative
- Desired amine (4 equivalents)
- Palladium(0) precatalyst (e.g., Pd(dba)₂)
- Phosphine ligand (e.g., DavePhos or BINAP)
- Base (e.g., K₂CO₃)
- Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

- A reaction vessel is charged with the 4-amino-6-chloropyrimidine derivative, the palladium precatalyst, and the phosphine ligand under an inert atmosphere (e.g., Argon).
- The anhydrous solvent, the desired amine, and the base are added to the vessel.
- The reaction mixture is heated (e.g., to 140 °C) and stirred for a specified time (e.g., 24 hours), with reaction progress monitored by TLC or LC-MS.^[4]
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then subjected to an aqueous workup, typically by quenching with saturated ammonium chloride solution and extracting with an organic solvent like ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **4,6-diaminopyrimidine** derivative.

Applications in Drug Development

The **4,6-diaminopyrimidine** scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.

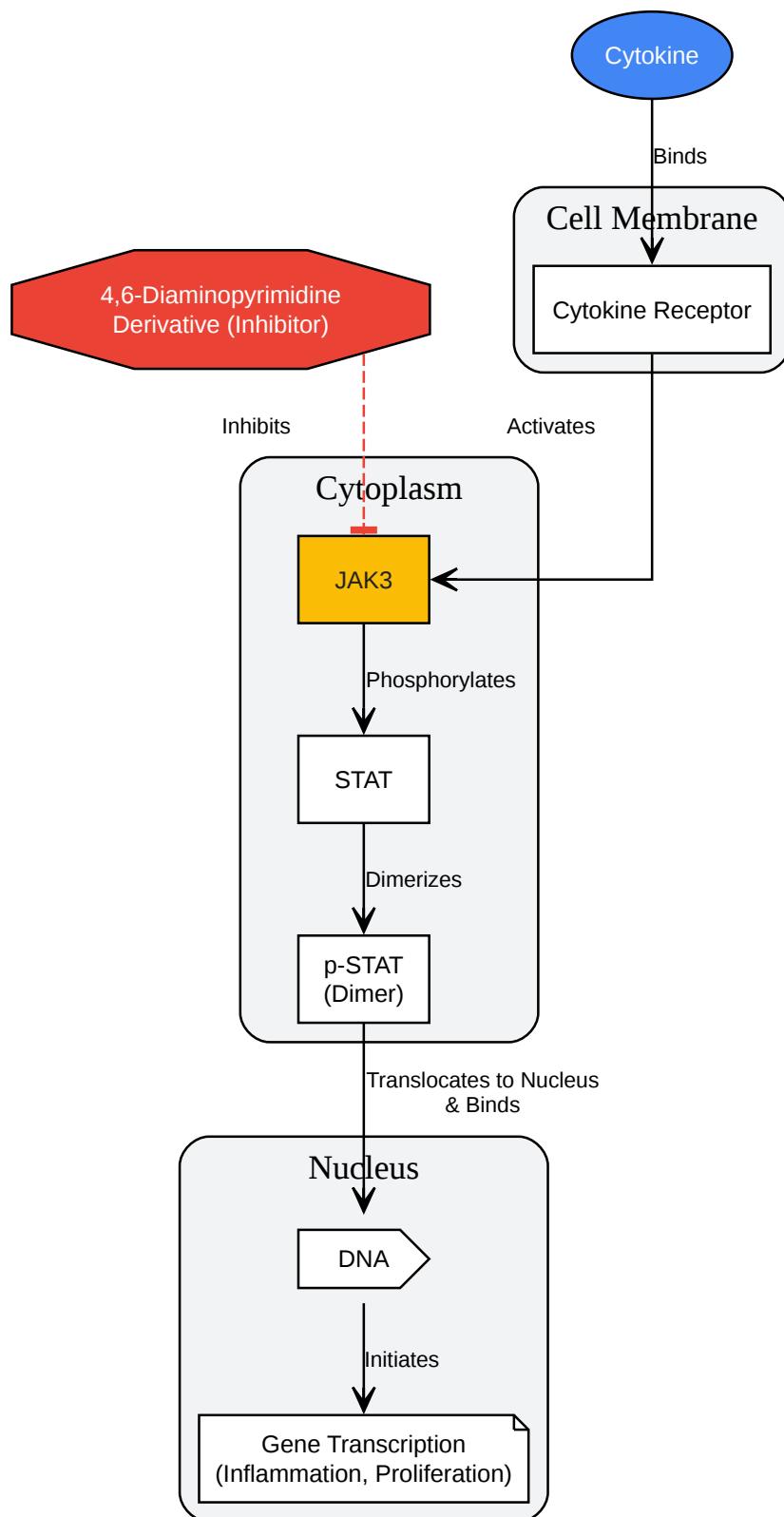
Kinase Inhibitors

Derivatives of **4,6-diaminopyrimidine** have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

- Janus Kinase (JAK) Inhibitors: Certain pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of Janus Kinase 3 (JAK3).^[5] These compounds show high potency, with some exhibiting IC₅₀ values in the low nanomolar range, and are being investigated for the treatment of inflammatory and autoimmune diseases.^[5]
- Focal Adhesion Kinase (FAK) Inhibitors: Novel diaminopyrimidine derivatives have been synthesized as inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell proliferation, survival, and migration.^[6] Compounds have shown potent anticancer activity against cell lines with high FAK expression.^[6]
- Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).^{[4][7]}

Anticancer and Antimicrobial Agents

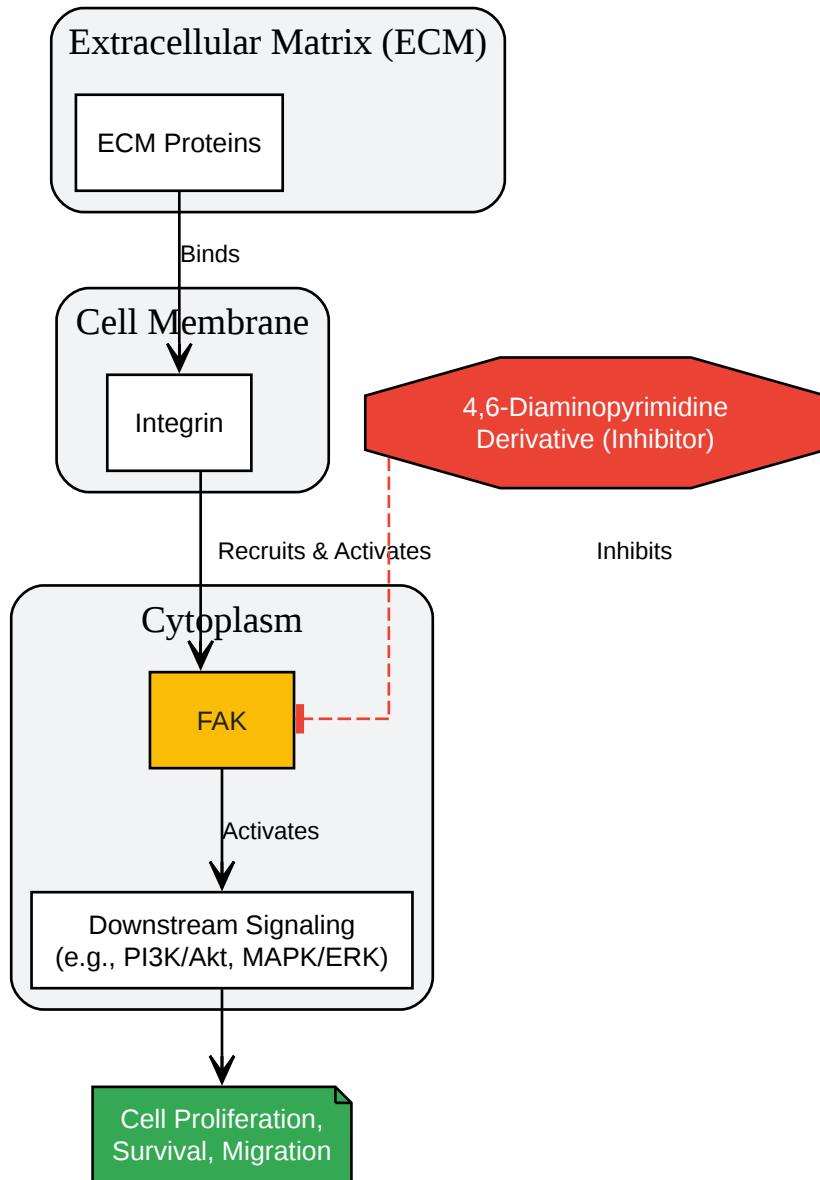
The structural versatility of the diaminopyrimidine core allows for its incorporation into a wide range of therapeutic agents.


- Antiproliferative Agents: Diaminopyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.^{[2][8]} The mechanism often involves the inhibition of key enzymes like tubulin or specific kinases.^[2]
- Antimicrobial Agents: By targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR), diaminopyrimidine-based compounds can exhibit antibacterial properties.^[9]

Biological Activity and Signaling Pathways

The therapeutic effects of **4,6-diaminopyrimidine** derivatives are often achieved by modulating specific intracellular signaling pathways.

Inhibition of the JAK-STAT Pathway


JAK3 is a critical component of the JAK-STAT signaling pathway, which transmits signals from cytokines to the nucleus, regulating immune cell function. Inhibitors based on the **4,6-diaminopyrimidine** scaffold can block this pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK-STAT pathway by a **4,6-diaminopyrimidine** derivative.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling, often initiated by integrin clustering.

[Click to download full resolution via product page](#)

Caption: Inhibition of FAK signaling by a **4,6-diaminopyrimidine** derivative.

Safety and Handling

While **4,6-diaminopyrimidine** itself has a defined safety profile, many of its precursors, such as chlorinated pyrimidines, are hazardous. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes.^[10] Avoid inhalation of dust.^[11] Use in a well-ventilated area or under a fume hood.
- Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.^{[11][12]} Keep containers tightly closed.
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.^[11]

Note: This safety information is a summary. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

4,6-Diaminopyrimidine is a compound of significant interest to the scientific and drug development community. Its robust chemistry and proven utility as a scaffold for high-value pharmaceutical agents, particularly kinase inhibitors, underscore its importance. The continued exploration of this versatile molecule and its derivatives promises to yield novel therapeutics for a range of diseases, from cancer to autoimmune disorders. This guide has provided a technical overview to support researchers in harnessing the potential of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 459800050 [thermofisher.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. himediadownloads.com [hemediadownloads.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [4,6-Diaminopyrimidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116622#4-6-diaminopyrimidine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com